molecular formula C17H13ClFN3OS B2825673 N-(3-chloro-4-fluorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 941956-61-2

N-(3-chloro-4-fluorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2825673
CAS RN: 941956-61-2
M. Wt: 361.82
InChI Key: QNSGGMZCAQKOAT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as CF3IM, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

Synthesis and Molecular Modeling

A study focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, a category closely related to the specified compound, demonstrating their potential in the design of novel anticancer agents. These compounds were synthesized via heterocyclization and evaluated for their cytotoxic activities against cancer cell lines, with some derivatives showing significant anticancer properties. Molecular docking studies further supported their potential mechanism of action against target proteins, highlighting the scientific interest in such compounds for therapeutic applications (Sraa Abu-Melha, 2021).

Anticancer Activity

Research on derivatives of the compound, particularly focusing on modifications to enhance anticancer activity, has been conducted. Novel derivatives have been synthesized and tested for anti-inflammatory activities, revealing significant potential among certain derivatives. This underscores the broad applicability of the compound's framework for generating new therapeutic agents (K. Sunder & Jayapal Maleraju, 2013).

Antimicrobial and Antitumor Evaluation

The chemical backbone of N-(3-chloro-4-fluorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide allows for the synthesis of compounds with antimicrobial and antitumor activities. Studies have synthesized and evaluated sulfide and sulfone derivatives for their activity against a range of microbial and fungal strains, showcasing the potential of these derivatives in antimicrobial applications (N. Badiger, J. Mulla, Iqbal Khazi, & I. Khazi, 2013).

Molecular Docking Studies

Further research into N-(3-chloro-4-fluorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide derivatives has involved molecular docking studies to understand their interactions with biological targets. These studies aim to predict the efficacy of such compounds as inhibitors for specific proteins, providing a basis for the development of targeted therapies (N. Rezki et al., 2020).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3OS/c18-13-8-12(6-7-14(13)19)21-16(23)10-24-17-20-9-15(22-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSGGMZCAQKOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide

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